![molecular formula C10H22N2O B12925165 (3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol CAS No. 171056-73-8](/img/structure/B12925165.png)
(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol is a chiral compound with a complex structure that includes a pyrrolidine ring, a methylamino group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydropyrrole derivative.
Introduction of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction using a methylamine reagent.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, often using a mild oxidizing agent to ensure selectivity and yield.
Industrial Production Methods
Industrial production of (S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl compound can be reduced back to the hydroxyl group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl compound will regenerate the hydroxyl group.
科学研究应用
(S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
相似化合物的比较
(S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
®-1-(®-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities and properties.
N-Methylpyrrolidine: A simpler analog that lacks the hydroxyl group and has different chemical reactivity.
3-Methyl-2-(methylamino)butanol: A compound with a similar structure but without the pyrrolidine ring.
The uniqueness of (S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
属性
CAS 编号 |
171056-73-8 |
|---|---|
分子式 |
C10H22N2O |
分子量 |
186.29 g/mol |
IUPAC 名称 |
(3S)-1-[(2S)-3-methyl-2-(methylamino)butyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H22N2O/c1-8(2)10(11-3)7-12-5-4-9(13)6-12/h8-11,13H,4-7H2,1-3H3/t9-,10+/m0/s1 |
InChI 键 |
OGYNUMDQAFUTND-VHSXEESVSA-N |
手性 SMILES |
CC(C)[C@@H](CN1CC[C@@H](C1)O)NC |
规范 SMILES |
CC(C)C(CN1CCC(C1)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


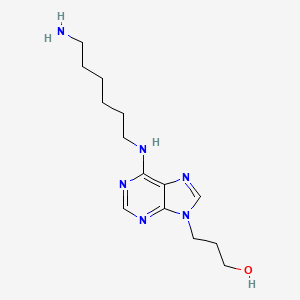
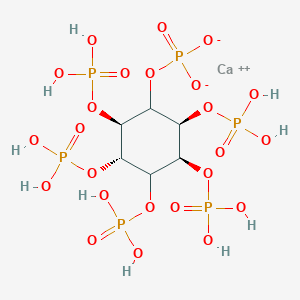

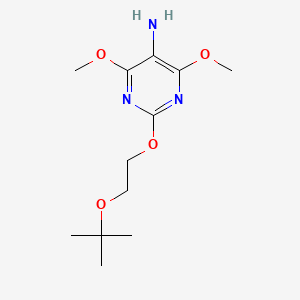
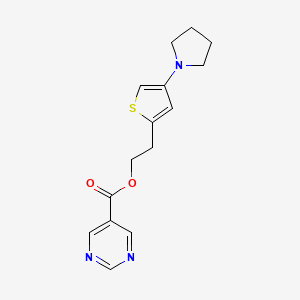




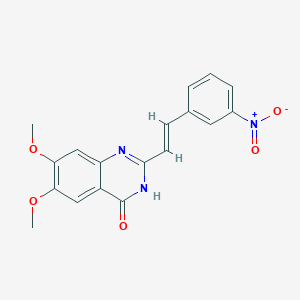

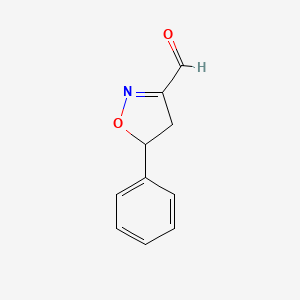

![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)
